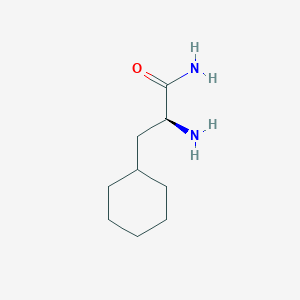

(S)-2-Amino-3-cyclohexylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(S)-2-Amino-3-cyclohexylpropanamide" is a chiral amino acid derivative that is of interest due to its potential applications in the synthesis of optically pure amino acids and peptides. The research on related compounds suggests that such structures can be used as chiral auxiliaries or building blocks in the synthesis of peptides and other organic molecules .

Synthesis Analysis

The synthesis of related chiral amino acid derivatives has been described in the literature. For instance, L-phenylalanine cyclohexylamide has been used as a chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids. These amino acids were then transformed into protected and activated amino acid building blocks ready for incorporation into peptides . Although not directly about

科学的研究の応用

Crystal Structure and Synthesis Techniques

- The study of 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide provides insights into its crystal structure, confirmed via X-ray diffraction, IR, NMR spectroscopy, and mass spectrometry. This research highlights the significance of the tropone oxygen atom in molecular structure stabilization through intramolecular contacts, suggesting a framework for designing compounds with specific properties (Ramazani et al., 2015).

Potential Therapeutic Applications

- Functionalized amino acid derivatives , including structures related to (S)-2-Amino-3-cyclohexylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research indicates the potential for these compounds in designing new anticancer agents, with specific derivatives showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Chemical Reactivity and Modification

- Research into the formation and reduction of acrylamide by 3-Aminopropanamide demonstrates the compound's ability to reduce acrylamide content through Michael addition, offering insights into mitigating endogenous contaminants in thermally processed foods. This finding is crucial for food safety, highlighting a method to decrease cytotoxicity in food items (Wu et al., 2018).

Novel Synthetic Pathways

- The synthesis of biobased succinonitrile from glutamic acid and glutamine introduces a new route for producing biobased 1,4-diaminobutane, a precursor for industrial polyamide production. This approach emphasizes the use of renewable resources in chemical synthesis, presenting an eco-friendly alternative to conventional methods (Lammens et al., 2011).

特性

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMQFSSKEWEZKE-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471627 |

Source

|

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-cyclohexylpropanamide | |

CAS RN |

145232-34-4 |

Source

|

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)

![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)